5-Bromo-2-ethylaniline
Overview
Description
5-Bromo-2-ethylaniline is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated compounds and their crystal structures, which can provide insights into the general characteristics of brominated aromatic compounds like this compound. For instance, the crystal structure of 1-Ethyl-5-bromouracil is described, showing that brominated compounds can form stable crystalline structures with specific hydrogen bonding patterns .
Synthesis Analysis
The synthesis of related brominated compounds involves various methods, such as the Gabriel condensation for aminolevulinic acid derivatives and the heavy atom method for determining the molecular structure of brominated cyclic compounds . These methods indicate that the synthesis of this compound could potentially involve similar techniques, such as halogenation of an aromatic ring followed by substitution with an ethyl group.
Molecular Structure Analysis
The molecular structures of brominated compounds are often determined using X-ray crystallography. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using this technique, revealing details about the arrangement of atoms and the presence of hydrogen bonds . Similarly, the structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined, showing intramolecular and intermolecular hydrogen bonding . These findings suggest that this compound would also have a well-defined molecular structure that could be studied using similar methods.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, brominated aromatic compounds are known to undergo various chemical reactions, such as nucleophilic substitution, due to the presence of a bromine atom, which is a good leaving group. The synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation and conversion to diethylamide, indicating the reactivity of the bromine atom in facilitating such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from their molecular and crystal structures. For example, the crystallographic parameters of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate suggest that the compound has a significant molecular weight and specific geometric parameters . The crystal packing and hydrogen bonding patterns observed in the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide indicate that such compounds may have distinct melting points, solubility, and stability characteristics . These properties are crucial for understanding the behavior of this compound in various environments and applications.
Scientific Research Applications
Bromination in Organic Synthesis
5-Bromo-2-ethylaniline is involved in the process of bromination in organic synthesis. Ethyl esters of bromo-substituted acids are obtained through direct bromination, as demonstrated in the study of bromo-substituted pyrone-4-carboxylic acids. This process involves the attack of bromine, primarily directed to specific carbon atoms in the compound, showcasing the role of this compound in facilitating these reactions (Khutornenko, Rozenberg, & Vasil'ev, 1978).
Catalysis and Synthesis of Heteroaromatics
In the field of catalysis, this compound is used as a reagent in palladium-catalysed direct arylation of heteroaromatics. This application is vital in synthesizing biheteroaryls, offering a pathway to synthesize complex organic compounds efficiently. The process emphasizes the prevention of dimer or oligomer formation, highlighting the chemical's role in precise and controlled chemical synthesis (Fu, Zhao, Bruneau, & Doucet, 2012).
Analytical Chemistry
In analytical chemistry, particularly in chiral analysis, this compound derivatives are used for enantiomeric resolution studies. These studies are crucial in understanding the stereochemistry of organic compounds and have applications in pharmaceuticals and fine chemicals. The research on enantiomeric resolution of bromo-ethyl piperidine dione derivatives illustrates the use of this compound in chiral chromatography (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
Synthesis of Biologically Active Compounds
This compound is also utilized in synthesizing biologically active compounds, such as those with antibacterial and antifungal properties. For instance, its derivatives have been studied for their potential antimicrobial activities, indicating its importance in the development of new therapeutic agents (Abdel‐Wadood et al., 2014).
Photostimulated Reactions
In the realm of photochemistry, this compound derivatives are involved in photostimulated reactions. These reactions lead to the formation of various reduced products, demonstrating the compound's utility in photochemical synthesis processes (Vaillard, Postigo, & Rossi, 2004).
Mechanism of Action
Mode of Action
Anilines, in general, can undergo various reactions such as nucleophilic substitution and reduction . The bromine atom on the benzene ring of 5-Bromo-2-ethylaniline could potentially make it more reactive, allowing it to interact with its targets in unique ways .
Biochemical Pathways
Anilines are known to be involved in various biochemical reactions, including the synthesis of many pharmaceuticals
Pharmacokinetics
It has been suggested that it has high gastrointestinal absorption and is permeable to the blood-brain barrier . It has been suggested to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Its action and efficacy could be influenced by factors such as pH, the presence of other substances, and individual variations in metabolism.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-ethylaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform involved. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the binding of this compound to cytochrome P450 can result in enzyme inhibition, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites. The metabolism of this compound can also influence the activity of other metabolic pathways, leading to changes in overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, albumin can bind to this compound, facilitating its transport in the bloodstream. Within cells, this compound can be transported by specific transporters, affecting its localization and accumulation in different cellular compartments. The distribution of this compound can influence its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects .
properties
IUPAC Name |
5-bromo-2-ethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDOCARYQOKKKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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